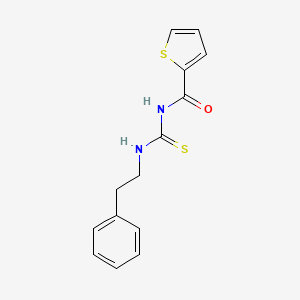
N-phenethyl-N'-(2-thienylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . A study demonstrates the first examples of phenethylamine-based thiourea derivatives and their antimicrobial and antioxidant activities .Molecular Structure Analysis
The molecular structure of “N-phenethyl-N’-(2-thienylcarbonyl)thiourea” is not explicitly mentioned in the search results .Chemical Reactions Analysis
Thioureas participate in various chemical reactions. They can react with alkyl halides and give isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea . Thioureas also serve as valuable starting materials for the synthesis of heterocycles .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as our compound of interest, have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active molecules. For example, compounds with a 2-substituted thiophene framework, like suprofen, have shown promise in medicinal chemistry due to their biological activity .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new therapeutic agents. The structural similarity of our compound to known nonsteroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in treating inflammatory conditions .
Antimicrobial Activity
Thiophene derivatives have been explored for their antimicrobial efficacy. The presence of the thiophene ring can contribute to the activity against a range of microbial pathogens, making it a candidate for further research in antimicrobial drug development .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a significant role in the advancement of organic semiconductors. The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. The compound could be investigated for its potential to protect metals and alloys from corrosion, which is crucial in extending the life of materials .
Anesthetic Applications
Similar to articaine, a dental anesthetic that contains a thiophene ring, our compound could be explored for its use as a local anesthetic, particularly in dental procedures. The thiophene moiety’s effect on voltage-gated sodium channels could be the key to its anesthetic properties .
Anti-Atherosclerotic Agents
Some thiophene derivatives are used in the synthesis of anti-atherosclerotic agents. Given the structural features of our compound, it may have potential applications in the treatment or prevention of atherosclerosis .
Kinase Inhibition and Anti-Cancer Research
Thiophene derivatives have been reported to exhibit kinase inhibiting properties, which are important in cancer treatment. The compound could be part of a combinatorial library to search for lead molecules with anti-cancer activity .
Mechanism of Action
Thioureas have been experiencing a renaissance of interest with the emerged development of asymmetric organocatalysts. Due to their relatively high acidity and strong hydrogen bond donor capability, they differ significantly from ureas and offer, appropriately modified, great potential as organocatalysts, chelators, drug candidates, etc .
Safety and Hazards
properties
IUPAC Name |
N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIMDBFDIKISKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


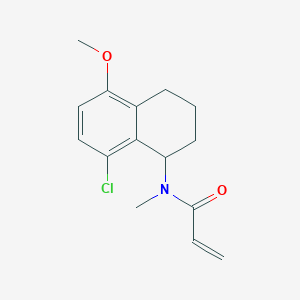
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
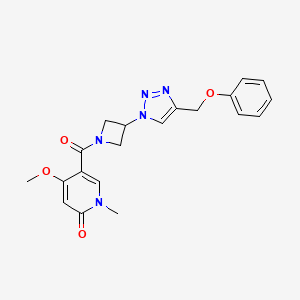

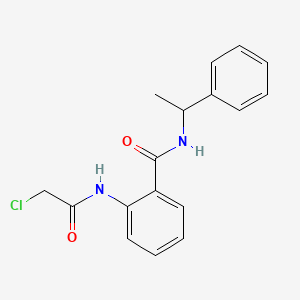
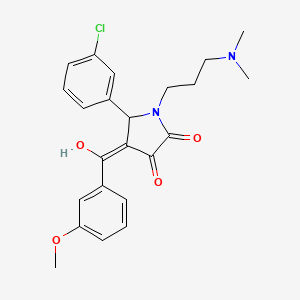
![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
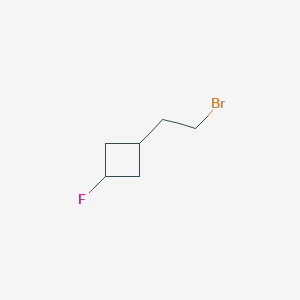

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)